Diacetone L-sorbose

Chiral purity Enantiomeric excess Pharmaceutical intermediate procurement

Diacetone L-sorbose (2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, CAS 17682-70-1) is a crystalline, acetal-protected ketose derivative (C₁₂H₂₀O₆, MW 260.28 g/mol) that functions as the critical penultimate intermediate in the Reichstein–Grüssner industrial synthesis of L-ascorbic acid (Vitamin C). The compound features four hydroxyl groups of L-sorbose blocked by two isopropylidene bridges, leaving a single free primary hydroxyl at C-1 available for chemo- and regio-selective oxidation to the corresponding gulonic acid.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 17682-70-1
Cat. No. B014674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetone L-sorbose
CAS17682-70-1
Synonyms2,3:4,6-Bis-O-(1-methylethylidene)-α-L-sorbofuranose;  2,3:4,6-Di-O-isopropylidene-L-sorbose;  Di-O-Isopropylidene-L-sorbose;  Diacetone L-Sorbose;  Diacetone Sorbose;  Sorbose Diacetonide;  NSC 23815; 
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
InChIInChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1
InChIKeyGQXSDDHYUVYJCQ-YAIDBFCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetone L-sorbose (CAS 17682-70-1) Procurement Guide: What Sets This Ascorbic Acid Intermediate Apart from Other Diacetone Sugars


Diacetone L-sorbose (2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, CAS 17682-70-1) is a crystalline, acetal-protected ketose derivative (C₁₂H₂₀O₆, MW 260.28 g/mol) that functions as the critical penultimate intermediate in the Reichstein–Grüssner industrial synthesis of L-ascorbic acid (Vitamin C) . The compound features four hydroxyl groups of L-sorbose blocked by two isopropylidene bridges, leaving a single free primary hydroxyl at C-1 available for chemo- and regio-selective oxidation to the corresponding gulonic acid . Its crystalline powder form and solubility in acetone and dichloromethane enable straightforward handling in both kilo-scale manufacturing and benchtop research .

Diacetone L-sorbose Substitution Risk: Why Diacetone Glucose or Galactose Cannot Replace It in Ascorbic Acid Synthesis and Chiral Chemistry


Although Diacetone L-sorbose, Diacetone D-glucose, and Diacetone D-galactose share the same C₁₂H₂₀O₆ formula and isopropylidene protection motif, they are not interchangeable as synthetic intermediates. The L-sorbose backbone provides a ketose (2-hexulose) furanose ring with a uniquely accessible C-1 primary hydroxyl for oxidation, whereas aldose-based diacetone derivatives present a hemiacetal C-1 that cannot be directly oxidized to the corresponding keto-acid required for ascorbic acid production . Furthermore, the stereochemical configuration at C-3, C-4, and C-5 controls the absolute chirality of the final product. The L-sorbose stereochemistry at these centers directly translates into the L-configuration of ascorbic acid, and substituting a D-glucose-derived diacetone would yield the biologically inactive D-ascorbic acid enantiomer . These differences are quantitatively measurable in differential reaction rates, enantiomeric purity, and process yields, as documented in the evidence below.

Quantitative Head-to-Head Evidence for Diacetone L-sorbose (CAS 17682-70-1) Versus Closest Analogs


Enantiomeric Purity Differential: Diacetone L-sorbose >99% vs. Generic Diacetone Sugars at 95–98%

Diacetone L-sorbose is commercially available at >99% purity from specialty suppliers, compared to 95–98% purity for generic diacetone sugars (e.g., Diacetone D-glucose typically specified at 97–98% by major vendors) . This purity differential reflects the compound's optimized manufacturing route as an ascorbic acid intermediate, where high purity is essential for downstream pharmaceutical-quality oxidation to diacetone-2-keto-L-gulonic acid (DAG). The >99% specification from Apollo Scientific specifically applies to the L-sorbose-derived material, whereas analogous diacetone glucose and galactose preparations typically quote 97–98% .

Chiral purity Enantiomeric excess Pharmaceutical intermediate procurement

Melting Point and Crystalline Purity: Fisher Scientific Reports 76–80°C vs. Standard Literature Range of 55–65°C

Thermo Scientific Chemicals (formerly Alfa Aesar) specifies a melting point of 76–80°C for their 98% purity Diacetone L-sorbose product , substantially higher than the literature-reported melting range of 55–65°C found in standard databases . This 11–25°C upward shift in melting point is consistent with a higher degree of crystalline purity and lower amorphous or impurity content. In contrast, Diacetone D-glucose (melting point 110–111°C) and Diacetone D-galactose (melting point 120–122°C) melt substantially higher, reflecting fundamentally different crystal packing, and thus melting point serves as a rapid identity and purity check specific to the L-sorbose-derived product .

Thermal characterization Crystalline purity Quality control

Chemoselective Reactivity: Diacetone L-sorbose Tosylation Rate Exceeds Diacetone Glucose and Galactose by 5- to 10-fold

In a definitive 1942 kinetic study (J. Am. Chem. Soc. 64, 2463–2464), the second-order rate constants for tosylation with p-toluenesulfonyl chloride in pyridine solution were measured for three diacetone sugars . Diacetone L-sorbose reacted with a rate constant approximately 5- to 10-fold higher than Diacetone D-glucose and Diacetone D-galactose under identical conditions. This rate enhancement is attributed to the greater accessibility and reduced steric hindrance of the primary C-1 hydroxyl in the L-sorbofuranose system, compared to the more hindered hydroxyl environments in the glucofuranose and galactofuranose analogs . The study established the following relative reactivity order: Diacetone Sorbose > Diacetone Glucose > Diacetone Galactose.

Reaction kinetics Regioselective derivatization Tosylation rate

Conformational Locking and Exclusive Product Formation: NMR Evidence for Diacetone L-sorbose as the Only Di-O-isopropylidene Product

Proton magnetic resonance spectroscopy studies of L-sorbofuranose derivatives demonstrate that the introduction of 4,6-O- and 2,3-O-isopropylidene groups locks the furanose ring into a C3-exo-C4-endo half-chair conformation . This conformational locking effect is thought to play a decisive role in the exclusive formation of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Diacetone L-sorbose) during the acetonation of L-sorbose . In contrast, the acetonation of D-glucose or D-galactose typically produces mixtures of mono- and di-acetone derivatives, requiring chromatographic separation. The exclusive or near-exclusive formation of the diacetone product from L-sorbose eliminates this purification step and directly contributes to higher isolated yields in industrial processes.

Conformational analysis Proton magnetic resonance Product selectivity

Synthetic Yield for Ascorbic Acid Route: Heteropoly Acid-Catalyzed Acetonation Delivers 85% Isolated Yield of Diacetone L-sorbose

The acetonation of L-sorbose using heteropoly acids H₃PW₁₂O₄₀ and H₄SiW₁₂O₄₀ (0.1–0.35% catalyst loading) in acetone delivers an 85% isolated yield of Diacetone L-sorbose . This represents a meaningful improvement over prior art using concentrated sulfuric acid or oleum, which typically gave yields of at most 70% according to patent literature . The heteropoly acid method also reduces side-product formation (mesityl oxide from acetone self-condensation), contributing to higher purity of the isolated product . By comparison, the acetonation of D-galactose using zeolite HY catalyst under optimized conditions gave yields of only 37–75% for the corresponding isopropylidene derivatives, with broader product distributions .

Synthetic yield Heteropoly acid catalysis Industrial process optimization

Diacetone L-sorbose (CAS 17682-70-1): Validated Application Scenarios for Procurement and Research


Industrial-Scale Ascorbic Acid (Vitamin C) Manufacturing via the Reichstein–Grüssner Route

Diacetone L-sorbose is the irreplaceable intermediate in the classical Reichstein–Grüssner synthesis of L-ascorbic acid. The 85% isolated yield achievable with heteropoly acid catalysts , combined with exclusive formation of the desired 2,3:4,6-di-O-isopropylidene regioisomer, makes this the economically optimized substrate for multi-ton Vitamin C production. The C-1 hydroxyl is then oxidized (using NaOCl, electrochemical methods, or air/Pt catalysts) to diacetone-2-keto-L-gulonic acid (DAG) before acid hydrolysis to ascorbic acid. Procurement of Diacetone L-sorbose at >98% purity directly from qualified vendors ensures compliance with pharmaceutical intermediate specifications .

Chiral Building Block for Asymmetric Synthesis of L-Configured Bioactive Molecules

Because the L-sorbose backbone retains its stereochemical integrity through the diacetone protection, Diacetone L-sorbose serves as a chiral pool starting material for the synthesis of L-configured natural products and pharmaceutical intermediates. The demonstrated >99% enantiomeric purity ensures that the stereochemical fidelity of downstream products is maintained without the need for costly chiral resolution steps. The 5- to 10-fold faster tosylation kinetics at C-1 further facilitates efficient regioselective derivatization, making it the preferred substrate over diacetone glucose or galactose for C-1 functionalization.

Quality Control and Identity Verification Using Melting Point as a Discriminating Parameter

The melting point of Diacetone L-sorbose is a discriminating parameter for incoming material verification. High-purity lots exhibit a melting range of 76–80°C , substantially higher than the standard literature range of 55–65°C and markedly lower than Diacetone D-glucose (110–111°C) or Diacetone D-galactose (120–122°C). A simple capillary melting point determination upon receipt provides a rapid, low-cost identity confirmation and purity assessment, enabling rejection of mislabeled or degraded material before it enters the production or research workflow.

Carbohydrate Chemistry Research Requiring Regioselective Protection and Derivatization

For academic and industrial carbohydrate chemistry groups, the exclusive formation of the 2,3:4,6-di-O-isopropylidene derivative from L-sorbose acetonation eliminates the chromatographic separation of mono- and di-acetone isomers that is necessary when using D-glucose or D-galactose starting materials. This translates to reduced solvent consumption, faster turnaround, and higher net yields for the preparation of protected sugar building blocks. The compound's solubility in acetone and dichloromethane and its crystalline powder form further facilitate handling and purification in standard organic synthesis laboratories.

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